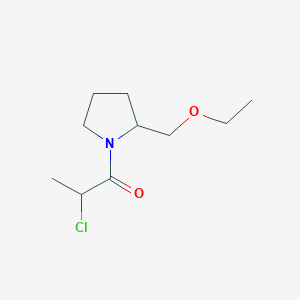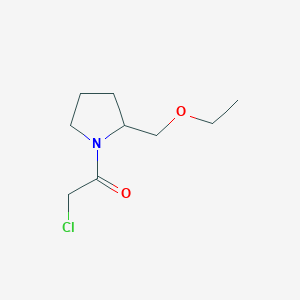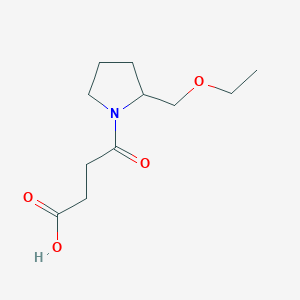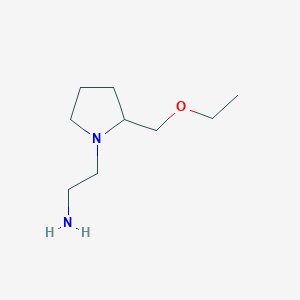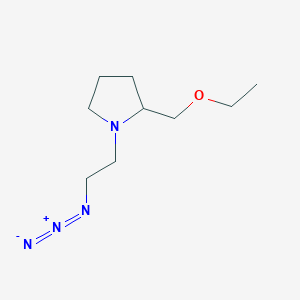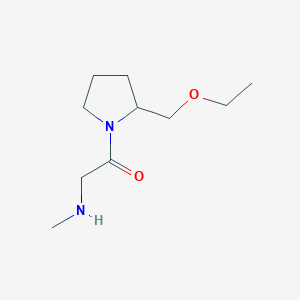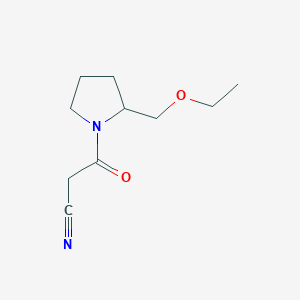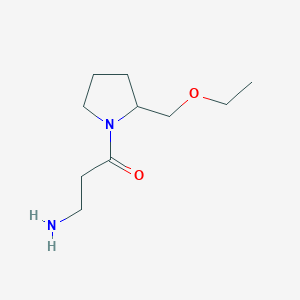![molecular formula C11H24N2O B1476971 1-[(3-Aminopropil)piperidin-2-il]metanol CAS No. 1994887-24-9](/img/structure/B1476971.png)
1-[(3-Aminopropil)piperidin-2-il]metanol
Descripción general
Descripción
3-(2-(Ethoxymethyl)piperidin-1-yl)propan-1-amine is an organic compound that belongs to the class of piperidine derivatives
Aplicaciones Científicas De Investigación
3-(2-(Ethoxymethyl)piperidin-1-yl)propan-1-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is utilized in the development of novel materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
Target of Action
It is known that the compound is a member of the amine family and contains both a primary amine (-nh2) and a piperidine ring . These functional groups make it a potentially useful building block for creating molecules with desired biological activities or receptor interactions .
Mode of Action
The presence of a piperidine ring and a primary amine in its structure suggests that it may interact with biological targets through these functional groups .
Biochemical Pathways
Compounds with a piperidine moiety have been found to show a wide variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of a primary amine and a piperidine ring in its structure suggests that it may have certain pharmacokinetic properties that influence its bioavailability .
Result of Action
Compounds with a piperidine moiety have been found to show a wide variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Ethoxymethyl)piperidin-1-yl)propan-1-amine typically involves the reaction of ethoxymethyl piperidine with propan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of 3-(2-(Ethoxymethyl)piperidin-1-yl)propan-1-amine may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and efficient production. The use of automated systems and advanced analytical techniques ensures the scalability and reproducibility of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(Ethoxymethyl)piperidin-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, thiols, and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions result in the formation of various substituted piperidine derivatives .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Ethylpiperidin-1-yl)propan-1-amine
- 1-(3-Aminopropyl)piperidine
- Piperine
Uniqueness
3-(2-(Ethoxymethyl)piperidin-1-yl)propan-1-amine is unique due to its specific ethoxymethyl substitution on the piperidine ring, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with molecular targets, making it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
3-[2-(ethoxymethyl)piperidin-1-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O/c1-2-14-10-11-6-3-4-8-13(11)9-5-7-12/h11H,2-10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGKGTSKSYROTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCCN1CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


